Lithium thiocyanate hydrate (CAS 123333-85-7) is a highly soluble, pseudo-halide lithium salt utilized extensively in advanced electrolyte formulations, deep eutectic solvents (DES), and spectroscopic coordination studies. As a commercial precursor, the hydrate form provides critical benchtop stability and precise stoichiometric weighability compared to the highly deliquescent anhydrous variant, which rapidly degrades in ambient air . In industrial and research workflows, it is prized for its ability to dissolve at extremely high concentrations in low-dielectric organic solvents and polymers, enabling the formulation of polymer-in-salt electrolytes and solvate ionic liquids where traditional bulky anions fail [1].
Generic substitution with common lithium salts like Lithium chloride (LiCl) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) fundamentally alters phase behavior and ion transport mechanisms. While LiTFSI is the standard for dilute polymer electrolytes, its bulky fluorinated anion causes severe conductivity drops at polymer-in-salt concentrations due to poor ion network formation [1]. Conversely, the linear, charge-delocalized SCN⁻ anion in Lithium thiocyanate actively bridges Li⁺ ions to form extended transport channels, sustaining high ionic conductivity even at 100 mol% salt concentrations [1]. Furthermore, substituting with non-lithium thiocyanates (e.g., NaSCN or KSCN) eliminates the Li⁺ charge carrier entirely, rendering the material useless for lithium-ion battery and solid-state electrolyte applications [2].
In highly concentrated polyethylene carbonate (PEC) solid polymer electrolytes (100 mol% polymer-in-salt), Lithium thiocyanate significantly outperforms standard bulky fluorinated salts. The linear SCN⁻ anion facilitates the formation of an extended Li-SCN-Li ion network, providing an alternative channel for Li⁺ transfer that bypasses the sluggish segmental motion of the polymer chain [1].
| Evidence Dimension | Ionic Conductivity at 100 mol% concentration |
| Target Compound Data | LiSCN: 3.16 × 10⁻⁵ S cm⁻¹ |
| Comparator Or Baseline | LiFSI: 1.01 × 10⁻⁵ S cm⁻¹; LiTFSI: 1.72 × 10⁻⁷ S cm⁻¹ |
| Quantified Difference | LiSCN exhibits ~3x higher conductivity than LiFSI and >180x higher conductivity than LiTFSI. |
| Conditions | Polyethylene carbonate (PEC) solid polymer electrolyte at 100 mol% polymer-in-salt concentration. |
Enables the procurement and formulation of ultra-high-concentration solid polymer electrolytes without the catastrophic performance drop-off associated with traditional bulky anions.
Lithium thiocyanate hydrate is uniquely suited for formulating glyme-based high-concentration electrolytes (HCE) and solvate ionic liquids (SIL). Compared to simple halides like LiCl, which often suffer from limited solubility in low-dielectric ethers, LiSCN readily forms stable liquid complex networks at solvent-to-lithium ratios of [O]/[Li] ≤ 5 [1]. This high solubility is driven by the charge delocalization of the SCN⁻ anion, which lowers lattice energy and promotes fluid eutectic states [1].
| Evidence Dimension | Solubility and Eutectic Formation in Glymes |
| Target Compound Data | LiSCN: Forms stable liquid solvate ionic liquids at [O]/[Li] ≤ 5 |
| Comparator Or Baseline | LiCl: Limited solubility, prone to precipitation in low-dielectric ethers |
| Quantified Difference | LiSCN achieves stable high-molarity liquid states where standard halides fail to fully solvate. |
| Conditions | Monoglyme/diglyme/tetraglyme mixtures at room temperature. |
Critical for buyers formulating advanced localized high-concentration electrolytes (LHCE) or deep eutectic solvents requiring high lithium payloads.
For R&D procurement focused on electrolyte characterization, Lithium thiocyanate offers a distinct diagnostic advantage over salts like LiPF₆ or LiClO₄. The SCN⁻ anion possesses a strong, environmentally sensitive antisymmetric C≡N stretching mode (ν_CN) in the 2050–2070 cm⁻¹ region [1]. This mode shifts predictably based on the degree of Li⁺ coordination (e.g., free ions vs. contact ion pairs vs. aggregates), allowing direct mapping of solvation structures that is impossible with the overlapping or complex vibrational bands of standard battery salts [1].
| Evidence Dimension | IR/Raman Diagnostic Signal Clarity |
| Target Compound Data | LiSCN: Distinct, isolated ν_CN stretch at ~2050–2070 cm⁻¹ |
| Comparator Or Baseline | LiPF₆ / LiClO₄: Complex, overlapping multi-atom vibrational modes |
| Quantified Difference | LiSCN provides a single, highly sensitive peak shift directly correlated to Li⁺ aggregation states. |
| Conditions | Linear and nonlinear IR/Raman spectroscopy in organic solvents (e.g., benzonitrile, carbonates). |
Justifies the purchase of LiSCN as a specialized probe molecule for fundamental battery research and electrolyte formulation modeling.
Procuring the hydrate form of Lithium thiocyanate (LiSCN·xH₂O) significantly improves processability during initial formulation compared to the anhydrous salt. Anhydrous LiSCN is extremely deliquescent and rapidly absorbs atmospheric moisture, leading to severe weighing errors and batch-to-batch inconsistency if not handled in a strict inert atmosphere. The hydrate form provides a stable, weighable solid that can be accurately dosed on a standard benchtop before being subjected to controlled in-situ drying (e.g., 70 °C vacuum followed by 110 °C) for moisture-sensitive applications [1].
| Evidence Dimension | Ambient Weighing Stability |
| Target Compound Data | LiSCN Hydrate: Stable mass during standard benchtop transfer |
| Comparator Or Baseline | Anhydrous LiSCN: Rapid mass gain and deliquescence in ambient air |
| Quantified Difference | Hydrate eliminates ambient moisture weight-gain variance during standard handling. |
| Conditions | Ambient laboratory handling and weighing prior to electrolyte formulation. |
Reduces precursor waste and ensures stoichiometric precision for industrial buyers and researchers without requiring continuous glovebox operations.
Directly following from its superior ionic conductivity at 100 mol% concentrations, Lithium thiocyanate is the optimal salt for formulating polymer-in-salt electrolytes. It is specifically selected over LiTFSI when designing systems (like PEC or PEO matrices) that rely on extended ion networks rather than polymer segmental motion for lithium transport [1].
Leveraging its high solubility and charge-delocalized anion, LiSCN hydrate is a primary precursor for synthesizing room-temperature deep eutectic solvents and glyme-based solvate ionic liquids. It is prioritized over standard halides (LiCl) when high lithium molarity and low viscosity are required in low-dielectric media [2].
Due to the highly sensitive C≡N vibrational stretch of the thiocyanate anion, LiSCN is procured as a diagnostic probe molecule. Researchers use it to map ion-pairing, aggregation, and transport mechanisms in novel battery solvents using 2D-IR and Raman spectroscopy, providing structural insights that cannot be resolved using standard LiPF₆ [3].
The hydrate form is chosen for general specialty chemical synthesis where precise lithium and thiocyanate stoichiometry is required. Its stable benchtop handleability allows for accurate initial weighing, after which it can be systematically dehydrated in-situ (e.g., vacuum drying at 110 °C) to yield anhydrous LiSCN exactly when needed for moisture-sensitive reactions [2].
Irritant